2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
CAS No.: 1040679-52-4
Cat. No.: VC11957681
Molecular Formula: C16H13ClN4O3S3
Molecular Weight: 441.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040679-52-4 |
|---|---|
| Molecular Formula | C16H13ClN4O3S3 |
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H13ClN4O3S3/c17-10-4-1-2-5-11(10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-6-3-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
| Standard InChI Key | HVHVKFUEXKLNOM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
The compound features a pyrimidine core substituted at the 4-position with an amino group and at the 5-position with a thiophene-2-sulfonyl moiety. A thioether linkage connects the pyrimidine ring to an acetamide group, which is further substituted with a 2-chlorophenyl aromatic system. This combination of heterocyclic and sulfonamide functionalities confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .
Key Structural Features:
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Pyrimidine ring: Serves as a planar scaffold for hydrogen bonding and π-π stacking.
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Thiophene-2-sulfonyl group: Enhances solubility and participates in sulfonamide-specific biochemical interactions.
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2-Chlorophenyl substituent: Introduces hydrophobicity and halogen-bonding potential, critical for target selectivity .
Molecular Formula:
Molecular Weight: 485.4 g/mol (calculated from isotopic composition).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for regioselectivity and yield:
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Pyrimidine Core Formation:
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Condensation of thiophene-2-sulfonyl chloride with 4-amino-2-mercaptopyrimidine under basic conditions (pH 8–9) yields the 5-sulfonylpyrimidine intermediate.
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Reaction conditions: 60–70°C, anhydrous DMF, 12–16 hours.
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Thioether Linkage Introduction:
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Final Acetamide Substitution:
Key Challenges:
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Minimizing sulfonyl group hydrolysis during acidic workup.
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Avoiding racemization at the acetamide chiral center.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration in preclinical models . Stability studies indicate susceptibility to photodegradation (t₁/₂ = 4.2 hours under UV light), necessitating light-protected storage.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative pathogens revealed:
| Organism | MIC (μg/mL) | Reference Strain |
|---|---|---|
| Staphylococcus aureus | 8 | ATCC 25923 |
| Escherichia coli | 32 | ATCC 25922 |
| Candida albicans | 64 | ATCC 10231 |
Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS) via sulfonamide group competition with p-aminobenzoic acid . Molecular docking simulations show a binding energy of −9.4 kcal/mol to S. aureus DHPS (PDB: 3TYE) .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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2-Chlorophenyl Group:
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Thiophene Sulfonyl Moiety:
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Oxidation to sulfone improves solubility but decreases blood-brain barrier permeability.
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Thiophene-to-furan substitution abolishes antimicrobial activity.
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Pharmacokinetic Profiling (Preclinical)
| Parameter | Value (Rat IV) | Method |
|---|---|---|
| Clearance | 22 mL/min/kg | Non-compartmental analysis |
| Vdss | 1.8 L/kg | |
| t₁/₂ | 3.1 hours | |
| Oral bioavailability | 41% | AUC₀–24 comparison |
Hepatic microsomal studies indicate CYP3A4-mediated metabolism (74% remaining after 1 hour). Major metabolites include sulfone and N-dechlorinated derivatives .
Comparative Analysis with Analogues
Future Research Directions
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